molecular formula C19H23ClN2O3S B2763137 4-(4-chloro-N-methylphenylsulfonamido)-N-(2,5-dimethylphenyl)butanamide CAS No. 612048-21-2

4-(4-chloro-N-methylphenylsulfonamido)-N-(2,5-dimethylphenyl)butanamide

Cat. No.: B2763137
CAS No.: 612048-21-2
M. Wt: 394.91
InChI Key: HNXIRZIEZCZKIV-UHFFFAOYSA-N
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Description

4-(4-chloro-N-methylphenylsulfonamido)-N-(2,5-dimethylphenyl)butanamide is a complex organic compound with the molecular formula C18H21ClN2O3S. This compound is known for its unique chemical structure, which includes a chlorophenyl group, a sulfonyl group, and a butanamide backbone. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloro-N-methylphenylsulfonamido)-N-(2,5-dimethylphenyl)butanamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenyl methyl sulfone with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-chloro-N-methylphenylsulfonamido)-N-(2,5-dimethylphenyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in the presence of a polar aprotic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(4-chloro-N-methylphenylsulfonamido)-N-(2,5-dimethylphenyl)butanamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-(4-chloro-N-methylphenylsulfonamido)-N-(2,5-dimethylphenyl)butanamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-chloro-N-methylphenylsulfonamido)-N-(2,5-dimethylphenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2,5-dimethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O3S/c1-14-6-7-15(2)18(13-14)21-19(23)5-4-12-22(3)26(24,25)17-10-8-16(20)9-11-17/h6-11,13H,4-5,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXIRZIEZCZKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CCCN(C)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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